methyl (Z)-3-azidoprop-2-enoate

説明

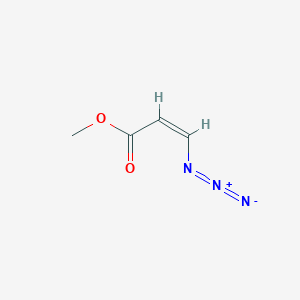

Methyl (Z)-3-azidoprop-2-enoate is an organic compound characterized by the presence of an azido group attached to a propenoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions

Methyl (Z)-3-azidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with sodium azide under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the azide substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

Methyl (Z)-3-azidoprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed

Substitution: Various substituted propenoates.

Cycloaddition: Triazole derivatives.

Reduction: Methyl (Z)-3-aminoprop-2-enoate.

科学的研究の応用

Scientific Research Applications

-

Click Chemistry :

- Methyl (Z)-3-azidoprop-2-enoate is extensively used in click chemistry for the synthesis of 1,2,3-triazoles. This reaction typically involves the coupling of azides with alkynes, leading to the formation of triazole derivatives that exhibit diverse biological activities such as antibacterial and antifungal properties .

- Bioconjugation :

- Material Science :

- Medicinal Chemistry :

Data Table: Summary of Applications

Case Study 1: Synthesis of Triazole Libraries

A study demonstrated the use of this compound in generating a library of 1,2,3-triazoles. The resulting compounds exhibited varying degrees of antibacterial activity against common pathogens. The regioselectivity of the reaction was found to influence the biological activity significantly.

Case Study 2: Bioconjugation for Targeted Drug Delivery

Research involving this compound highlighted its role in bioconjugation strategies that enhance drug delivery systems. By attaching therapeutic agents to antibodies via click chemistry, researchers achieved improved targeting to cancer cells with reduced side effects.

Case Study 3: Functionalized Polymers

In material science applications, a series of experiments utilized this compound to modify polymer surfaces. The results indicated significant improvements in adhesion properties when compared to unmodified surfaces, showcasing its utility in industrial applications.

作用機序

The mechanism of action of methyl (Z)-3-azidoprop-2-enoate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is a versatile functional group that can undergo various transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Methyl (Z)-3-azidoprop-2-enoate can be compared with other azido-containing compounds, such as:

Methyl (E)-3-azidoprop-2-enoate: The E-isomer of the compound, which has different stereochemistry and potentially different reactivity.

Ethyl (Z)-3-azidoprop-2-enoate: An ethyl ester analogue with similar reactivity but different physical properties.

Methyl (Z)-2-azidoprop-2-enoate: A positional isomer with the azido group at a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and suitability for various synthetic applications.

生物活性

Methyl (Z)-3-azidoprop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

1. Chemical Structure and Synthesis

This compound belongs to the class of azides, which are known for their reactivity and utility in organic synthesis. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of propenoic acid derivatives with azide reagents under controlled conditions. Recent studies have demonstrated various synthetic pathways that yield high purity and yield of this compound, utilizing methodologies such as copper-catalyzed transformations and sigmatropic rearrangements .

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.

2.1 Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in MDA-MB-231 breast cancer cells and HT-29 colon cancer cells, with IC50 values indicating potent activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 1.35 ± 0.42 |

| HT-29 | 0.008 ± 0.001 |

| EA.hy926 | 0.13 ± 0.01 |

The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death .

2.2 Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.21 μM |

These findings suggest a promising role for this compound in developing new antimicrobial agents .

3. Case Studies

Several case studies have documented the biological activities of this compound:

3.1 Case Study: Anticancer Activity

In a study focused on breast cancer treatment, this compound was evaluated for its ability to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

3.2 Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against clinical strains of bacteria resistant to conventional antibiotics. The compound demonstrated strong inhibitory effects, suggesting its utility as a lead compound for developing new treatments against resistant bacterial strains .

4. Conclusion

This compound is a compound with notable biological activities, particularly in the realms of cytotoxicity and antimicrobial efficacy. Its ability to disrupt cellular processes in cancer cells and inhibit bacterial growth positions it as a valuable candidate for further research and development in medicinal chemistry.

Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential in clinical applications.

特性

IUPAC Name |

methyl (Z)-3-azidoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)2-3-6-7-5/h2-3H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPMUJPNCBTPAA-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。